N-[N,O-Isopropylidene-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

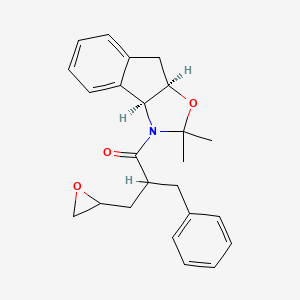

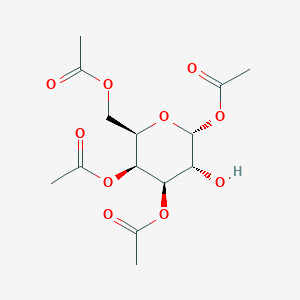

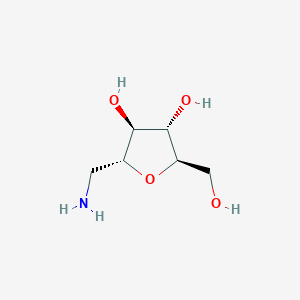

N-[N,O-Isopropylidene- is an organic compound that serves as a versatile intermediate in organic synthesis. It is a cyclic form of an amide with a hydroxyl group at the nitrogen atom, and is commonly referred to as an isopropylidene amide. This compound is used in a variety of lab experiments, and is a useful building block for the synthesis of other compounds.

Aplicaciones Científicas De Investigación

1. Carbohydrate Chemistry

Application Summary

In carbohydrate chemistry, the “N-[N,O-Isopropylidene-” moiety is utilized in the synthesis of sugar sulfonates, which are important for the preparation of various carbohydrate derivatives due to their biological activity.

Experimental Methods

The synthesis involves the quaternization reaction of 5-O-sulfonates of methyl 2,3-O-isopropylidene-β-D-ribofuranoside with selected heterocyclic and aliphatic amines. High-resolution 1H- and 13C-NMR spectral data are recorded for all new compounds .

Results and Outcomes

The study reports the successful synthesis of N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)ammonium salts. The single-crystal X-ray diffraction analysis for methyl 2,3-O-isopropylidene-5-O-mesyl-β-D-ribofuranoside is also presented .

2. Organic Synthesis

Application Summary

In organic synthesis, the isopropylidene group is a key protecting group, especially in the synthesis of complex molecules like nucleoside analogues.

Experimental Methods

The synthesis process involves the use of N,N-dichloro-2-nitrobenzenesulfonamide and acetonitrile as nitrogen sources. The reaction products have anti stereochemistry and are differentially protected .

Results and Outcomes

The method allows for the synthesis of differentially protected compounds with high yields and selectivity, which are crucial for further chemical transformations .

3. Pharmaceutical Chemistry

Application Summary

In pharmaceutical chemistry, the compound 2,3; 4,6-di-O-isopropylidene-α-l-sorbofuranose is quantitatively determined by gas-liquid and thin-layer chromatography for its potential use in drug formulations .

.

Results and Outcomes

The study provides a reliable method for the quantitative analysis of the compound, which is vital for its application in the pharmaceutical industry .

4. Glycochemistry

Application Summary

In glycochemistry, the direct 2,3-O-Isopropylidenation of α-D-mannopyranosides is an important reaction for the preparation of mannose-containing derivatives.

Experimental Methods

The method involves treating α-D-mannopyranosides with TsOH·H2O and 2-methoxypropene at 70 °C to yield 2,3-O-isopropylidene-α-D-mannopyranosides directly .

Results and Outcomes

The reaction is highly efficient and regioselective, providing yields of 80%~90%. This method simplifies the synthesis of mannose-containing derivatives, which are significant in biological processes .

5. Peptide Synthesis

Application Summary

In peptide synthesis, the removal of the 1,2-O-isopropylidene protecting group from β-sugar amino acid derivatives is a critical step for increasing the hydrophilicity of the compounds.

Experimental Methods

The deprotection conditions are optimized using model compounds, and the effective removal of the protecting group is achieved using TFA or Amberlite IR-120 H+ resin in MeOH .

Results and Outcomes

The established conditions are effective and mild enough to remove the 1,2-O-isopropylidene protection, making it suitable for the synthesis of complex sequence combinations in oligo- and polypeptides .

6. Structural Biology

Application Summary

In structural biology, the isopropylidene moiety is used in the study of molecular interactions and the determination of compound structures through X-ray crystallography.

Experimental Methods

Single-crystal X-ray diffraction analysis is employed to determine the structure of compounds such as methyl 2,3-O-isopropylidene-5-O-mesyl-β-D-ribofuranoside .

Results and Outcomes

The analysis provides detailed structural information, which is essential for understanding the compound’s properties and potential applications in various biological processes .

This analysis showcases the versatility of the “N-[N,O-Isopropylidene-” moiety in scientific research, highlighting its significance in diverse fields and applications. The detailed experimental procedures and outcomes demonstrate the compound’s role in advancing scientific knowledge and its potential for practical applications.

Continuing with the comprehensive analysis, here’s an additional application of compounds containing the “N-[N,O-Isopropylidene-” moiety:

7. Antiviral Pharmacology

Application Summary

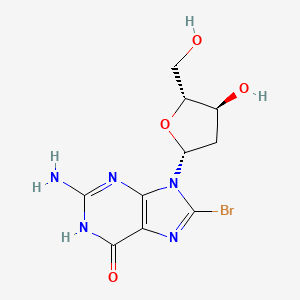

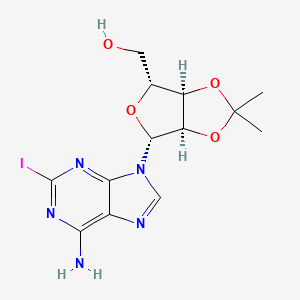

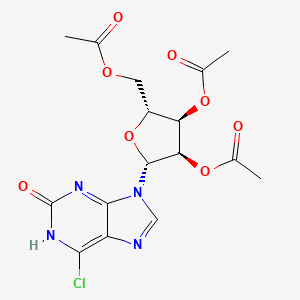

The “N-[N,O-Isopropylidene-” moiety is found in nucleoside analogs like 2′,3′-Isopropylidene-5-Iodouridine, which has been identified as a novel and efficient inhibitor of HIV-1. This compound represents a significant advancement in the development of antiviral drugs.

Experimental Methods

The efficiency of HIV-1 inhibition by this compound was studied using replication-deficient human immunodeficiency virus (HIV-1)-based lentiviral particles. The compound’s non-toxic action against T-cell origin cells was also confirmed, and its antiviral activity was compared to Azidothymidine (AZT) and in combination with the CDK4/6 inhibitor Palbociclib .

Results and Outcomes

2′,3′-Isopropylidene-5-Iodouridine demonstrated significant anti-HIV-1 activity and was found to be more efficient at suppressing HIV-1 than AZT at high non-toxic concentrations. Additionally, it acted synergistically with Palbociclib to repress HIV-1, a feature not observed with AZT .

Propiedades

IUPAC Name |

1-[(3aR,8bS)-2,2-dimethyl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-1-yl]-2-benzyl-3-(oxiran-2-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO3/c1-24(2)25(22-20-11-7-6-10-17(20)14-21(22)28-24)23(26)18(13-19-15-27-19)12-16-8-4-3-5-9-16/h3-11,18-19,21-22H,12-15H2,1-2H3/t18?,19?,21-,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQFCUPIQRHKFS-FGGKUVOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C2C(O1)CC3=CC=CC=C23)C(=O)C(CC4CO4)CC5=CC=CC=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H]2[C@H](O1)CC3=CC=CC=C23)C(=O)C(CC4CO4)CC5=CC=CC=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[N,O-Isopropylidene- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B1139851.png)

![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)